molecular formula C82H103ClN18O16 B1662521 Degarelix CAS No. 214766-78-6

Degarelix

Katalognummer B1662521
CAS-Nummer: 214766-78-6
Molekulargewicht: 1632.3 g/mol
InChI-Schlüssel: MEUCPCLKGZSHTA-XYAYPHGZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Degarelix is a man-made form of a protein that reduces the amount of certain hormones in the body, including testosterone . It is a type of medicine called a gonadotropin-releasing hormone (GnRH) antagonist . It is used in men to treat advanced prostate cancer . It works by lowering the amount of testosterone hormone in the blood . In some patients, testosterone will cause prostate cancer to grow larger .


Synthesis Analysis

Degarelix is a synthetic linear decapeptide containing seven unnatural amino acids, five of which are D amino acids . The synthesis of Degarelix involves removing the Fmoc protecting group, and repeatedly washing the resin using a solvent . After the appropriate amount of Fmoc-D-2Nal-OH and coupling agent are dissolved and activated in a solvent, they are added together to a solid phase reaction column until the end of the reaction is detected by detection methods .


Molecular Structure Analysis

Degarelix has a molecular formula of C82H103ClN18O16 . It is a synthetic linear decapeptide containing seven unnatural amino acids, five of which are D amino acids . It has a molar mass of 1632.29 g/mol .


Chemical Reactions Analysis

Upon contact with physiological fluid, degarelix undergoes quick gelation and forms a depot at the site of injection providing sustained release . The molecular gelling kinetics is a critical physiochemical quality attribute of degarelix products that may impact drug delivery .


Physical And Chemical Properties Analysis

Degarelix is marketed as lyophilized dry powder that is reconstituted with water for injection prior to subcutaneous administration . The self-aggregation and gelling of degarelix can be affected by a variety of factors, such as degarelix concentration, incubation time, temperature, acetate content, and pH .

Wissenschaftliche Forschungsanwendungen

1. Impact on Prostate Cell Growth

Degarelix, a gonadotropin-releasing hormone (GnRH) receptor antagonist, has shown significant effects on prostate cell growth. Research demonstrates that Degarelix directly affects prostate cell growth, particularly in various prostate cancer cell lines, through inducing apoptosis. This effect is attributable to increased levels of caspase 3/7, 8, and 9, signaling cell death mechanisms. Notably, Degarelix treatment did not affect cell viability in the androgen-independent PC-3 prostate cancer cell line, but was effective in other lines like LNCaP and VCaP, suggesting specific effectiveness in certain prostate cancer subtypes (Sakai et al., 2015).

2. Efficacy in Prostate Cancer Treatment

Clinical studies have established Degarelix as a first-line treatment for androgen-dependent advanced prostate cancer. It effectively suppresses testosterone and prostate-specific antigen (PSA) levels without causing the initial testosterone surge seen with GnRH agonists, thus preventing clinical flare in advanced disease. Comparative studies have shown Degarelix to be similar in efficacy to GnRH agonist leuprolide in achieving testosterone suppression, but with a more rapid onset and greater impact on PSA progression-free survival (Shore, 2013).

3. Tumor Growth Suppression in Animal Models

In the Dunning rat model of prostate adenocarcinoma, Degarelix has shown effectiveness in inhibiting tumor growth. The drug induces a rapid and sustained suppression of the pituitary-gonadal axis in rats, paralleling its inhibition of tumor growth. This effect is comparable to surgical castration, suggesting potential applications in managing sex steroid-dependent pathologies, such as prostate cancer, where long-term reversible chemical castration is desired (Princivalle et al., 2007).

4. Neoadjuvant Use in Prostate Cancer

A study exploring Degarelix as a neoadjuvant treatment in prostate cancer patients prior to radical prostatectomy found significant findings. Patients receiving Degarelix showed different intratumoral androgen levels compared to those receiving LHRH agonist/bicalutamide. This implies that Degarelix may influence androgen signaling in prostate tumors, an area warranting further exploration for its therapeutic implications (Sayyid et al., 2016).

5. Metabolic Responses in Prostate Cancer

Research on the metabolic responses of prostate cancer tissues to Degarelix treatment reveals significant insights. Degarelix induces noticeable changes in the concentrations of metabolites like lactate and choline in cancerous prostate tissue, suggesting a metabolic shift following androgen deprivation. These findings could pave the way for non-invasive monitoring methods for Degarelix’s effects on prostate cancer metabolism (Madhu et al., 2016).

6. Potential in Treating Benign Prostate Hyperplasia (BPH)

Degarelix also demonstrates potential in treating BPH. It directly inhibits BPH cell growth by decreasing cell proliferation and increasing apoptosis. Thisindicates that prostate tissues, including those from BPH, are potential targets for Degarelix treatment. The findings suggest a broader application of Degarelix beyond prostate cancer to include conditions like BPH (Sakai et al., 2015).

7. Pharmacokinetic Profile and Metabolism

The pharmacokinetics and metabolism of Degarelix have been studied extensively. Degarelix is metabolized primarily in the liver, with the identified metabolite being a nonapeptide form. It is excreted unchanged via urine and undergoes peptidic degradation in the hepato-biliary pathway. Importantly, Degarelix does not interact significantly with the cytochrome P450 enzyme system, reducing the risk of pharmacokinetic drug-drug interactions (Sonesson & Rasmussen, 2013).

8. Long-term Efficacy and Safety

Several studies have demonstrated the long-term efficacy and safety of Degarelix in the treatment of prostate cancer. Degarelix maintains testosterone suppression over extended periods, with most adverse events being mild to moderate. Its tolerability profile and sustained efficacy make it a viable option for long-term treatment in prostate cancer patients (Carter & Keam, 2014).

9. Comparative Efficacy with LHRH Agonists

In pooled analyses of clinical trials, Degarelix has shown improved outcomes compared to LHRH agonists. This includes superior prostate-specific antigen progression-free survival and overall survival, as well as a lower incidence of adverse events related to joints, musculoskeletal system, and urinary tract. These findings highlight Degarelix's clinical benefits over traditional LHRH agonists (Klotz et al., 2014).

Safety And Hazards

Degarelix may cause reproductive toxicity (Category 1B), and may damage fertility or the unborn child . It should not be used by a woman who is pregnant or breastfeeding, or who may become pregnant . It may affect fertility (your ability to have children), whether you are a man or a woman .

Zukünftige Richtungen

Degarelix is a useful option for the treatment of prostate cancer in patients for whom endocrine treatment is indicated . It has a faster onset of action than the GnRH receptor agonist leuprolide and is not associated with testosterone surges or microsurges . It may reduce acute urinary tract toxicity during prostate cancer external beam radiotherapy compared with luteinizing hormone-releasing hormone agonists, in particular in patients with moderate to severe symptoms at the start of treatment .

Eigenschaften

IUPAC Name

(4S)-N-[4-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[4-(carbamoylamino)phenyl]-1-oxopropan-2-yl]amino]-3-oxopropyl]phenyl]-2,6-dioxo-1,3-diazinane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C82H103ClN18O16/c1-45(2)35-60(72(107)92-59(16-9-10-33-87-46(3)4)80(115)101-34-12-17-68(101)79(114)88-47(5)70(84)105)93-74(109)63(38-51-23-30-58(31-24-51)91-81(85)116)95-76(111)64(39-50-21-28-57(29-22-50)90-71(106)66-42-69(104)100-82(117)99-66)97-78(113)67(44-102)98-77(112)65(41-53-13-11-32-86-43-53)96-75(110)62(37-49-19-26-56(83)27-20-49)94-73(108)61(89-48(6)103)40-52-18-25-54-14-7-8-15-55(54)36-52/h7-8,11,13-15,18-32,36,43,45-47,59-68,87,102H,9-10,12,16-17,33-35,37-42,44H2,1-6H3,(H2,84,105)(H,88,114)(H,89,103)(H,90,106)(H,92,107)(H,93,109)(H,94,108)(H,95,111)(H,96,110)(H,97,113)(H,98,112)(H3,85,91,116)(H2,99,100,104,117)/t47-,59+,60+,61-,62-,63-,64+,65-,66+,67+,68+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCPCLKGZSHTA-XYAYPHGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)N)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C4CC(=O)NC(=O)N4)NC(=O)C(CO)NC(=O)C(CC5=CN=CC=C5)NC(=O)C(CC6=CC=C(C=C6)Cl)NC(=O)C(CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)[C@@H]4CC(=O)NC(=O)N4)NC(=O)[C@H](CO)NC(=O)[C@@H](CC5=CN=CC=C5)NC(=O)[C@@H](CC6=CC=C(C=C6)Cl)NC(=O)[C@@H](CC7=CC8=CC=CC=C8C=C7)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C82H103ClN18O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801026401
Record name Degarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1632.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Degarelix competitively inhibits GnRH receptors in the pituitary gland, preventing the release of luteinizing hormone (LH) and follicle stimulating hormone. Reduced LH suppresses testosterone release, which slows the growth and reduces the size of prostate cancers., Degarelix is a selective gonadotrophin releasing-hormone (GnRH) antagonist that competitively and reversibly binds to the pituitary GnRH receptors, thereby rapidly reducing the release of the gonadotrophins, luteinizing hormone (LH) and follicle stimulating hormone (FSH), and thereby reducing the secretion of testosterone (T) by the testes. Prostatic carcinoma is known to be androgen sensitive and responds to treatment that removes the source of androgen. Unlike GnRH agonists, GnRH antagonists do not induce a LH surge with subsequent testosterone surge/tumour stimulation and potential symptomatic flare after the initiation of treatment., Degarelix, a synthetic decapeptide, is a gonadotropin-releasing hormone (GnRH, luteinizing hormone-releasing hormone, gonadorelin) antagonist. The drug immediately, competitively, and reversibly binds to and blocks GnRH receptors in the pituitary, thereby reducing the release of gonadotropins (i.e., luteinizing hormone [LH], follicle stimulating hormone [FSH]) and, consequently, testosterone without initial stimulation of the hypothalamic-pituitary-gonadal axis and the associated testosterone surge. Degarelix appears to have low histamine-releasing potential compared with other GnRH antagonists; there have been no signs of immediate- or late-onset systemic allergic reactions with degarelix.
Record name Degarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Degarelix
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Degarelix

CAS RN

214766-78-6
Record name Degarelix [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214766786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Degarelix
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06699
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Degarelix
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801026401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 214766-78-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEGARELIX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX0XJI3A11
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Degarelix
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7817
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Degarelix
Reactant of Route 2
Degarelix
Reactant of Route 3
Degarelix
Reactant of Route 4
Degarelix
Reactant of Route 5
Degarelix
Reactant of Route 6
Degarelix

Citations

For This Compound
6,060
Citations
ND Shore - Therapeutic advances in urology, 2013 - journals.sagepub.com
… Clinical trials have demonstrated that degarelix can … Degarelix is generally well tolerated, with no reports of systemic allergic reactions in any clinical studies. In conclusion, degarelix …
Number of citations: 59 journals.sagepub.com
JE Frampton, KA Lyseng-Williamson - Drugs, 2009 - Springer
… pharmacological properties of subcutaneous degarelix, and its efficacy and safety in patients with prostate cancer. Medical literature on the clinical use of degarelix in advanced prostate …
Number of citations: 29 link.springer.com
M Steinberg - Clinical therapeutics, 2009 - Elsevier
… and schedules of degarelix have also been conducted. Adverse effects of degarelix in clinical trials … Conclusions: Degarelix offers another option for chemical castration to reduce the …
Number of citations: 62 www.sciencedirect.com
BE Persson, T Kold Olesen, JK Jensen - Neuroendocrinology, 2009 - karger.com
… In a phase III, 1-year comparator trial, degarelix produced fast … Degarelix was as effective as leuprolide at reducing testosterone ^ 0.5 ng/ml from 1 month to study end. Degarelix was …
Number of citations: 33 karger.com
L Klotz, L Boccon‐Gibod, ND Shore… - BJU …, 2008 - Wiley Online Library
… Degarelix was not inferior to leuprolide at maintaining low testosterone levels over a 1‐year treatment period. Degarelix … Degarelix represents an effective therapy for inducing and …
RD Lopes, CS Higano, SF Slovin, AJ Nelson… - Circulation, 2021 - Am Heart Assoc
Background: The relative cardiovascular safety of gonadotropin-releasing hormone (GnRH) antagonists compared with GnRH agonists in men with prostate cancer and known …
Number of citations: 78 www.ahajournals.org
SA Hosseini, F Rajabi, AA Sari, M Ayati… - Medical journal of the …, 2016 - ncbi.nlm.nih.gov
Background: Hormone therapy is currently the mainstay in the management of locally advanced and metastatic prostate cancer. We performed a systematic review to compare safety, …
Number of citations: 16 www.ncbi.nlm.nih.gov
C Palumbo, A Dalla Volta, S Zamboni… - The Journal of …, 2022 - academic.oup.com
… To characterize the changes in bone mineral density (BMD) and bone turnover markers after degarelix administration in prostate cancer patients without bone metastases. To explore …
Number of citations: 5 academic.oup.com
TN Clinton, SL Woldu, GV Raj - Expert opinion on …, 2017 - Taylor & Francis
… the utility or use of degarelix. A second recent development was a published phase II study that randomized patients to neoadjuvant degarelix, degarelix plus antiandrogen, or LHRH …
Number of citations: 48 www.tandfonline.com
RS Motlagh, M Abufaraj, K Mori, A Aydh… - European urology …, 2022 - Elsevier
Context Degarelix is associated with high rates of injection site reaction. The US Food and Drug Administration approved relugolix, an oral gonadotropin-releasing hormone (GnRH) …
Number of citations: 9 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.